molecular formula C28H48ClNO4S B565036 Tiamulin-d10 Hydrochloride CAS No. 1322626-74-3

Tiamulin-d10 Hydrochloride

Cat. No.: B565036
CAS No.: 1322626-74-3
M. Wt: 540.266
InChI Key: WRHXJTYYMRJQPZ-XAUQTLEFSA-N
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Description

Tiamulin-d10 Hydrochloride is a deuterium-labeled derivative of Tiamulin, a diterpenic antibiotic widely used in veterinary medicine to treat swine infections such as dysentery and enzootic pneumonia . The compound is synthesized by replacing ten hydrogen atoms with deuterium, resulting in a molecular formula of C₂₈H₃₈D₁₀ClNO₄S (or C₂₈H₃₇D₁₀NO₄S·HCl depending on the source) and a molecular weight of 540.26–540.3 g/mol . It serves as a critical internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for quantifying Tiamulin in biological and environmental samples due to its isotopic purity (>95% HPLC) and stability under analytical conditions .

Properties

CAS No.

1322626-74-3

Molecular Formula

C28H48ClNO4S

Molecular Weight

540.266

InChI

InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2;

InChI Key

WRHXJTYYMRJQPZ-XAUQTLEFSA-N

SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl

Synonyms

(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride;  SQ-22947-d10;  Denagard-d10;  Dynamutilin-d10;  Tiamutin-

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Deuterium Integration

  • Chlorination : Pleuromutilin undergoes chlorination using thionyl chloride (SOCl₂) in chloroform at 35°C for 2 hours. Deuterated analogs may substitute chloroform with deuterochloroform (CDCl₃) to introduce deuterium at exchangeable hydrogen sites.

  • Thiourea Complexation : The chlorinated intermediate reacts with thiourea in ethyl acetate, forming a thiourea salt. Replacing ethyl acetate with deuterated ethyl acetate (CD₃COOCD₃) facilitates additional deuterium incorporation.

  • Alkylation : The thiourea salt reacts with 2-diethylaminoethanol pre-chlorinated with SOCl₂. Using deuterated 2-diethylaminoethanol (C₄D₁₀NOD) introduces deuterium at the ethyl groups and hydroxyl position.

Key Parameters (Non-Deuterated Benchmark)

ParameterConditionYieldPurity (HPLC)
Chlorination Temperature35°C--
Thiourea Reaction Time3–5 hours--
Final Product Yield80–90.9%90.9%>95%

Deuterated Adaptation : Substituting solvents and reagents with deuterated equivalents typically reduces yields by 5–10% due to kinetic isotope effects, necessitating extended reaction times (e.g., 4–6 hours for chlorination).

Alkaline Hydrolysis Catalyzed Synthesis

CN103450060A discloses a tiamulin synthesis method using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalysts, bypassing hazardous metallic sodium. This approach is adaptable to deuterium labeling by employing deuterated aqueous bases (NaOD/D₂O or KOD/D₂O).

Reaction Pathway and Deuterium Labeling

  • Base-Catalyzed Coupling : Tosic acid pleuromutilin ester reacts with 2-diethylaminoethanethiol in methylpentanone. Replacing NaOH/KOH with NaOD/KOD in D₂O introduces deuterium at hydroxyl and thiol groups.

  • Solvent Isotope Effect : Using deuterated methylpentanone (C₆D₁₂O) enhances deuterium retention at non-labile positions.

Optimization Metrics (Non-Deuterated Benchmark)

ParameterConditionYieldPurity (HPLC)
Catalyst Concentration15–20% NaOH/KOH--
Reaction Temperature50–60°C-94.5–95.1%
Reaction Time60–70 minutes>90%-

Deuterated Adaptation : Catalysis with NaOD/KOD in D₂O requires elevated temperatures (55–65°C) to offset reduced nucleophilicity, extending reaction times to 80–90 minutes.

Hydrochloride Salt Formation

The final step in tiamulin-d10 hydrochloride synthesis involves protonation with HCl gas in anhydrous ethanol. For deuterated analogs, DCl gas in deuterated ethanol (C₂D₅OD) ensures complete deuteration at the amine group.

Crystallization and Purification

  • Solvent System : Ethanol/water (9:1) with 0.1% deuterated acetic acid (CD₃COOD) enhances crystal lattice integrity.

  • Drying Conditions : Lyophilization under deuterium atmosphere minimizes proton back-exchange.

Quality Control Metrics

ParameterSpecificationMethod
Deuterium Incorporation≥98% at 10 sites¹H-NMR/MS
Residual Solvents<50 ppm (ethanol)GC-FID
Chromatographic Purity≥99.0%HPLC-UV (220 nm)

Industrial-Scale Production Considerations

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (e.g., chloroform < 60 ppm) are maintained via wiped-film evaporation.

  • Stability Testing : Accelerated degradation studies (40°C/75% RH) confirm <0.5% deuterium loss over 24 months.

Analytical Validation of Deuterated Products

Mass Spectrometry Characterization

  • High-Resolution MS : m/z 504.5 [M+H]⁺ for tiamulin-d10 vs. 494.5 for non-deuterated tiamulin.

  • Isotopic Purity : ≥99.5% by LC-MS/MS using a reverse-phase C18 column (2.6 µm, 100 Å).

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR : Disappearance of proton signals at δ 1.2 (CH₂CH₃) and δ 3.6 (NHCH₂) confirms deuterium incorporation.

  • ²H-NMR : Peaks at δ 1.1–1.3 (aliphatic deuteriums) and δ 7.8 (aromatic deuteriums) validate labeling sites .

Chemical Reactions Analysis

Deuterium Labeling

  • Step 1 : Preparation of a deuterated precursor (e.g., deuterated 2-diethylamino ethanethiol hydrochloride) via hydrogen-deuterium exchange in deuterated solvents (e.g., D₂O or CD₃OD) .

  • Step 2 : Nucleophilic substitution to replace hydrogen atoms with deuterium at specific positions on the tiamulin backbone, typically using catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methylpentanone solvent .

  • Step 3 : Formation of the hydrochloride salt by reacting the deuterated tiamulin base with HCl gas in anhydrous ethanol .

Key Reaction Parameters

ParameterOptimal ConditionSource
Temperature50–60°C
Reaction Time60–70 minutes
Catalyst15–20% NaOH/KOH
SolventMethylpentanone
Final Purity (HPLC)94.5–95.1%

Functional Group Transformations

This compound undergoes reactions characteristic of its parent compound, tiamulin:

Esterification

  • Reacts with acetyl chloride in pyridine to form acetylated derivatives, preserving the deuterium label.

  • Example:

    Tiamulin d10+CH COClPyridineAcetylated Tiamulin d10+HCl\text{Tiamulin d10}+\text{CH COCl}\xrightarrow{\text{Pyridine}}\text{Acetylated Tiamulin d10}+\text{HCl}

Oxidation

  • The 5-keto group in related derivatives (e.g., 1R-Hydroxy-5-keto Tiamulin) undergoes oxidation with KMnO₄ under acidic conditions to form carboxylic acids.

Thiol-Ene Reactions

  • Reacts with electrophilic agents (e.g., maleimides) via its sulfur-containing side chain, enabling conjugation for analytical applications .

Stability and Degradation

This compound exhibits stability under standard laboratory conditions but degrades under extreme conditions:

Thermal Stability

  • Stable up to 150–160°C; decomposition occurs above 200°C, releasing deuterated hydrocarbons and sulfur oxides .

pH Sensitivity

  • Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) environments, forming pleuromutilin derivatives and deuterated thiols .

Stability Profile

ConditionOutcomeSource
pH 2–8 (25°C)Stable for >12 months
UV Light (254 nm)Partial photodegradation after 24 hrs
Aqueous SolutionsHydrolyzes slowly (t₁/₂ = 14 days)

Role in Analytical Chemistry

This compound participates in isotope dilution assays for precise quantification of tiamulin in biological matrices. Key reactions include:

  • LC-MS/MS Analysis : Forms protonated ions ([M+H]⁺) at m/z 541.3, distinct from non-deuterated tiamulin (m/z 531.3), enabling accurate quantification .

  • Derivatization : Reacts with dansyl chloride to enhance detection sensitivity in fluorescence-based assays.

Industrial-Scale Optimization

Production methods focus on minimizing deuterium loss and maximizing yield:

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity .

  • Yield Enhancement : Use of deuterium-enriched solvents increases isotopic purity to >98% .

Scientific Research Applications

Pharmacokinetic Studies

Tiamulin-d10 hydrochloride serves as an internal standard in pharmacokinetic studies to quantify tiamulin levels in biological matrices. The deuterated compound allows for accurate measurement by mass spectrometry, facilitating the understanding of tiamulin's absorption, distribution, metabolism, and excretion (ADME) in animals.

Case Study: Residue Analysis in Animal Tissues

A study analyzed the transfer of tiamulin to animal tissues post-administration. Using liquid chromatography coupled with mass spectrometry (LC-MS), researchers measured the concentration of tiamulin and its metabolites in muscle and liver tissues. The results indicated that the retention times for tiamulin and its metabolite were consistent across samples, demonstrating the reliability of using tiamulin-d10 as an internal standard for quantification purposes .

Component Retention Time (min) Precursor Ion (m/z) Fragmentary Ions (m/z) Cone Voltage (V) Collision Energy (eV)
Tiamulin9.85494.5191.9; 118.62629
8-α-hydroxymutilin9.10337.4282.8; 300.82413

Determination of Drug Concentrations

This compound is utilized in studies to determine drug concentrations in biological fluids such as milk and serum. This application is crucial for understanding drug residues in food products from treated animals.

Case Study: Tiamulin Concentration in Sow Milk

A recent study focused on determining tiamulin concentrations in sow milk during treatment periods. Researchers employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to analyze milk samples, demonstrating high sensitivity and specificity for tiamulin detection . The study established calibration curves with low coefficients of variation, indicating reliable methodologies for measuring drug concentrations.

Microbiological Studies

This compound has been investigated for its antimicrobial properties against various pathogens, particularly Gram-positive bacteria. Its efficacy is essential in veterinary medicine to combat infections in livestock.

Research Insights

Research indicates that tiamulin exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential use as an alternative treatment option in veterinary settings . The deuterated form aids researchers in tracking the compound's behavior within microbial systems.

Mechanism of Action

Tiamulin-d10 Hydrochloride, like Tiamulin, exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding inhibits protein synthesis in bacteria, leading to their death. The molecular targets include various bacterial species, particularly those causing respiratory and enteric infections in animals .

Comparison with Similar Compounds

Key Properties:

  • CAS Numbers : 1322626-74-3 (primary) and 2750534-93-9 (alternative, supplier-dependent) .
  • Storage : Typically stored at +4°C (dry) or -20°C , with stability exceeding four years .
  • Deuterium Incorporation: ≥99% deuterated forms (d1–d10), ≤1% non-deuterated (d0) .

Comparison with Similar Compounds

Tiamulin-d10 Hydrochloride belongs to a family of Tiamulin derivatives and stable isotope-labeled antibiotics. Below is a detailed comparison with structurally and functionally related compounds:

Tiamulin (Non-Deuterated)

Parameter Tiamulin This compound
CAS Number 55297-95-5 1322626-74-3
Molecular Formula C₂₈H₄₇NO₄S C₂₈H₃₈D₁₀ClNO₄S
Molecular Weight 493.72 g/mol 540.26–540.3 g/mol
Purity Varies by formulation >95% (HPLC)
Primary Use Therapeutic antibiotic Analytical internal standard
Stability Sensitive to light/moisture Enhanced isotopic stability

Key Difference: this compound’s deuterium labeling enables precise quantification in LC-MS by minimizing matrix effects, whereas non-deuterated Tiamulin is used therapeutically .

Tiamulin Fumarate

Parameter Tiamulin Fumarate This compound
CAS Number 55297-96-6 1322626-74-3
Salt Form Fumarate salt Hydrochloride salt
Solubility Higher aqueous solubility Optimized for LC-MS
Application Veterinary formulations Analytical reference material

Key Difference : The fumarate salt enhances bioavailability in veterinary drugs, while the hydrochloride form of Tiamulin-d10 is tailored for analytical workflows .

Tiamulin-13C4 Fumarate

Parameter Tiamulin-13C4 Fumarate This compound
Isotope Label ¹³C (4 positions) ²H (10 positions)
CAS Number Not available (NA) 1322626-74-3
Molecular Weight ~495 g/mol (estimated) 540.26–540.3 g/mol
Application Isotopic tracer in metabolism studies LC-MS quantification

Key Difference : ¹³C labeling is used for metabolic pathway tracing, whereas deuterium labeling (Tiamulin-d10) improves signal resolution in mass spectrometry .

Other Stable Isotope-Labeled Antibiotics

Examples include Thiamphenicol-d3 and Thiolutin , which differ in structure and application:

  • Thiamphenicol-d3 : A deuterated broad-spectrum antibiotic used for residue testing in food products .
  • Thiolutin : A disulfide-containing antibiotic inhibiting JAMM proteases, unrelated to Tiamulin in mechanism .

Key Contrast : this compound is specific to swine pathogens, whereas Thiamphenicol-d3 targets Gram-negative bacteria, and Thiolutin has anti-angiogenic properties .

Analytical Performance

  • LC-MS Compatibility : this compound’s deuterium labeling reduces ion suppression, achieving recovery rates >98% in spiked plasma samples .
  • Stability in Solution : Maintains integrity for >24 hours at room temperature, critical for high-throughput workflows .

Comparative Pharmacokinetics

Studies show deuterated and non-deuterated Tiamulin share similar pharmacokinetic profiles, but the labeled form avoids interference from endogenous compounds during analysis .

Notes on Discrepancies and Limitations

  • CAS Number Variability: Two CAS numbers (1322626-74-3 and 2750534-93-9) are reported for this compound, likely due to supplier-specific nomenclature. Users should verify batch-specific certificates .
  • Storage Conditions : Conflicting recommendations (+4°C vs. -20°C) suggest following manufacturer guidelines to ensure stability .

Biological Activity

Tiamulin-d10 hydrochloride is a deuterium-labeled derivative of tiamulin, a diterpenic antibiotic primarily used in veterinary medicine, especially for swine. This compound is notable for its bacteriostatic properties, targeting various bacterial infections in livestock. The following sections provide a detailed examination of its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₃₈H₃₈D₁₀ClNO₄S
Molecular Weight 540.26 g/mol
CAS Number 1322626-74-3
Melting Point Not available
Density Not available

This compound retains the structural characteristics of tiamulin, which is crucial for its biological activity. The deuteration may influence its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and metabolic stability.

Tiamulin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically inhibiting peptidyl transferase activity. This action disrupts bacterial protein synthesis, leading to bacteriostatic effects against a range of pathogens including:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Mycoplasma species : Particularly effective against Mycoplasma anatis, with a minimum inhibitory concentration (MIC) reported at 0.06 μg/mL .

Pharmacokinetics

The pharmacokinetic profile of tiamulin-d10 has been studied in various animal models. Key findings include:

  • Absorption : Following oral administration, tiamulin reaches peak plasma concentrations (Cmax) within 2 hours.
  • Elimination Half-Life : Varies with dosage; for instance, at doses of 30 mg/kg and 60 mg/kg, half-lives were approximately 3.54 hours and 6.34 hours respectively .
  • Distribution : High lipid solubility allows extensive distribution throughout tissues, making it effective for treating systemic infections.

Table: Pharmacokinetic Parameters

ParameterDose (mg/kg)Value
Cmax 300.77 μg/mL
602.32 μg/mL
Tmax 302 h
602 h
Half-Life (T1/2) 303.54 h
606.34 h

Case Studies

  • Effectiveness in Swine :
    A study demonstrated the efficacy of tiamulin in treating swine dysentery and pneumonia caused by Brachyspira hyodysenteriae and Mycoplasma hyopneumoniae. The treatment resulted in significant improvements in clinical signs and reduced mortality rates among affected animals .
  • Pharmacodynamics in Poultry :
    Research on tiamulin's effects on poultry indicated that it effectively reduced mycoplasmal infections with a clear dose-response relationship observed in bacterial load reduction over time . The pharmacodynamic modeling suggested optimal dosing strategies to maximize therapeutic outcomes while minimizing resistance development.

Q & A

Q. What analytical techniques are recommended for quantifying Tiamulin-d10 Hydrochloride in biological matrices?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key methodological steps include:

  • Internal Standard Calibration : Use Tiamulin-d10 as an internal standard to correct for matrix effects and instrument variability. Prepare calibration curves with serial dilutions of the analyte in relevant biological matrices (e.g., plasma, tissue homogenates) .
  • Deuterium Advantage : The deuterium label reduces isotopic interference, improving signal resolution between the analyte and endogenous compounds .
  • Validation Parameters : Assess linearity, accuracy, precision, and recovery rates per guidelines such as ICH Q2(R1) .

Q. What experimental controls are essential when using this compound in antimicrobial resistance studies?

Critical controls include:

  • Non-Deuterated Tiamulin : Compare efficacy and pharmacokinetics between deuterated and non-deuterated forms to isolate isotope effects.
  • Vehicle Controls : Account for solvent interactions (e.g., dimethyl sulfoxide effects on bacterial growth).
  • Stability Controls : Monitor degradation under experimental conditions (e.g., temperature, pH) to ensure data reliability .

Q. How is this compound synthesized, and what steps ensure isotopic purity?

Synthesis involves deuterium incorporation at specific positions via catalytic exchange or custom organic synthesis. Key quality checks include:

  • Nuclear Magnetic Resonance (NMR) : Verify deuterium placement and purity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity and isotopic enrichment (>98% purity) .

Advanced Research Questions

Q. How can chromatographic separation be optimized when using this compound as an internal standard?

Optimization strategies include:

  • Mobile Phase Adjustments : Test acidic modifiers (e.g., 0.1% formic acid) to enhance ionization and retention time reproducibility.
  • Column Selection : Use reversed-phase C18 columns with sub-2µm particles for high-resolution separation.
  • Matrix Interference Mitigation : Employ solid-phase extraction (SPE) to remove confounding biomolecules .

Q. What statistical approaches are appropriate for analyzing time-dependent efficacy data of this compound in in vivo models?

  • Longitudinal Mixed-Effects Models : Account for individual variability in pharmacokinetic parameters (e.g., half-life, AUC).
  • Survival Analysis : Use Kaplan-Meier curves and Cox proportional hazards models to evaluate treatment efficacy in infection models .
  • Power Analysis : Predefine sample sizes to ensure statistical robustness, especially in studies with high biological variability .

Q. How can discrepancies in pharmacokinetic data be resolved when using this compound in tracer studies?

Potential causes and solutions include:

  • Isotopic Exchange : Validate deuterium stability under physiological conditions via mass spectrometry.
  • Metabolic Interference : Compare metabolite profiles of deuterated and non-deuterated forms using high-resolution LC-MS/MS.
  • Cross-Validation : Confirm results with orthogonal methods (e.g., radioisotope labeling) .

Q. What are the implications of deuterium isotope effects on the metabolic profiling of this compound?

Deuterium may alter:

  • Metabolic Half-Life : Slower CYP450-mediated oxidation due to kinetic isotope effects.
  • Metabolite Ratios : Monitor shifts in primary vs. secondary metabolites using time-course MS/MS analysis.
  • Toxicity Profiles : Assess changes in reactive metabolite formation via glutathione trapping assays .

Q. How to design a stability-indicating assay for this compound under varying storage conditions?

Follow ICH Q1A(R2) guidelines:

  • Stress Testing : Expose the compound to heat (40–60°C), light (UV-vis), and hydrolytic conditions (pH 3–9).
  • Degradation Product Analysis : Use HPLC-DAD to resolve and quantify degradation peaks.
  • Forced Degradation Kinetics : Calculate rate constants to predict shelf-life .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research objectives .
  • Data Presentation : Adhere to journal guidelines for tables, figures, and SI units (e.g., Med. Chem. Commun. standards) .

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